2-({2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfonyl)acetic acid
Overview
Description
2-({2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfonyl)acetic acid is an organic compound characterized by the presence of a dichlorobenzyl group, an amino group, an oxoethyl group, and a sulfonyl group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfonyl)acetic acid typically involves the following steps:
Formation of the Dichlorobenzyl Intermediate: The starting material, 3,4-dichlorobenzyl chloride, is reacted with an appropriate amine to form the 3,4-dichlorobenzylamine intermediate.
Coupling with Oxoethyl Group: The 3,4-dichlorobenzylamine intermediate is then coupled with an oxoethyl group through a condensation reaction, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Introduction of the Sulfonyl Group: The resulting compound is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Final Acetylation: The final step involves acetylation of the compound to form the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-({2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfonyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
2-({2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfonyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-({2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfonyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorobenzylamine: Shares the dichlorobenzyl group but lacks the sulfonyl and acetic acid moieties.
2-({2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}amino)acetic acid: Similar structure but with an amino group instead of a sulfonyl group.
2-({2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfonyl)propionic acid: Similar structure but with a propionic acid moiety instead of an acetic acid moiety.
Uniqueness
2-({2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfonyl)acetic acid is unique due to the presence of both the sulfonyl and acetic acid groups, which confer distinct chemical properties and potential biological activities
Properties
IUPAC Name |
2-[2-[(3,4-dichlorophenyl)methylamino]-2-oxoethyl]sulfonylacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO5S/c12-8-2-1-7(3-9(8)13)4-14-10(15)5-20(18,19)6-11(16)17/h1-3H,4-6H2,(H,14,15)(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVCQNHBXLNYNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CNC(=O)CS(=O)(=O)CC(=O)O)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401146667 | |
Record name | 2-[[2-[[(3,4-Dichlorophenyl)methyl]amino]-2-oxoethyl]sulfonyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401146667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338793-71-8 | |
Record name | 2-[[2-[[(3,4-Dichlorophenyl)methyl]amino]-2-oxoethyl]sulfonyl]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338793-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[2-[[(3,4-Dichlorophenyl)methyl]amino]-2-oxoethyl]sulfonyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401146667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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